molecular formula C20H17BrN4O3 B11142308 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11142308
M. Wt: 441.3 g/mol
InChI Key: CYPSLEGTRZNAHO-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex compound with an intriguing structure. Let’s break it down:

    Indole Derivative: The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs.

    Functional Groups: It features a bromine-substituted indole ring, a furan ring, and a pyridazinone ring.

    Biological Interest: Researchers have been drawn to its potential therapeutic applications, including cancer treatment, antimicrobial activity, and more.

Preparation Methods

The synthetic routes for N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide involve several steps. Unfortunately, specific methods for this exact compound are scarce in the literature. we can draw insights from related reactions:

    Fischer Indole Synthesis: This classic method involves the reaction of a ketone (cyclohexanone) with phenylhydrazine to form an indole ring.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation/Reduction: Depending on the functional groups, it could participate in redox processes.

    Substitution: The bromine atom could be replaced by other nucleophiles.

    Common Reagents: Reagents like hydrazine, bromine, and furan derivatives may be involved.

    Major Products: These would depend on the specific reaction conditions.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide could find applications in:

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity and use as a building block for other molecules.

    Industry: Assess its feasibility for drug development or other industrial processes.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, we can explore related indole derivatives and highlight its unique features.

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H17BrN4O3/c21-15-3-5-17-14(12-15)7-9-24(17)10-8-22-19(26)13-25-20(27)6-4-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

CYPSLEGTRZNAHO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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